molecular formula C32H33N7O5S2 B2619586 2-({3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide CAS No. 1216450-34-8

2-({3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide

Cat. No.: B2619586
CAS No.: 1216450-34-8
M. Wt: 659.78
InChI Key: COGTYSHJNXDMDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex molecule featuring a hybrid heterocyclic scaffold combining imidazo[1,2-c]quinazoline, phenylpiperazine, sulfamoylphenyl, and acetamide moieties. Its design integrates pharmacophores known for targeting enzymes such as carbonic anhydrases (CAs) and kinase pathways . Key structural attributes include:

  • 4-Phenylpiperazine tail: Enhances solubility and modulates receptor selectivity via hydrophobic and hydrogen-bonding interactions .
  • Sulfamoylphenyl-ethylacetamide side chain: Serves as a zinc-binding group (ZBG) in CA inhibition, analogous to sulfonamide-based CA inhibitors .

Synthetic routes for analogous compounds often involve coupling reactions (e.g., diazonium salt coupling, thioglycolic acid cyclization) and heterocyclic ring formation via cyclocondensation .

Properties

IUPAC Name

2-[[3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H33N7O5S2/c33-46(43,44)24-12-10-22(11-13-24)14-15-34-28(40)21-45-32-36-26-9-5-4-8-25(26)30-35-27(31(42)39(30)32)20-29(41)38-18-16-37(17-19-38)23-6-2-1-3-7-23/h1-13,27H,14-21H2,(H,34,40)(H2,33,43,44)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COGTYSHJNXDMDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CC3C(=O)N4C(=N3)C5=CC=CC=C5N=C4SCC(=O)NCCC6=CC=C(C=C6)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H33N7O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

659.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-({3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including its interactions with various biological targets, synthesis methods, and notable research findings.

Chemical Structure

The structure of the compound features multiple functional groups, including:

  • An imidazoquinazoline core
  • A piperazine moiety
  • A sulfonamide linkage

These structural components are believed to significantly influence the compound's biological activity.

Biological Activity Overview

Initial studies indicate that this compound exhibits a range of biological activities:

  • Anticancer Activity :
    • Research has shown that derivatives of quinazoline compounds often display cytotoxic effects against various cancer cell lines. For instance, certain analogs have demonstrated significant inhibition of cell growth in prostate (PC3), breast (MCF-7), and colon (HT-29) cancer cells, with IC50 values indicating potent activity at low concentrations .
  • Antimicrobial Properties :
    • The compound's antimicrobial activity has been assessed against several bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Aspergillus niger). The minimum inhibitory concentrations (MICs) were determined using standard methods, revealing promising results .
  • Antioxidant Activity :
    • Studies have evaluated the antioxidant potential of similar quinazoline derivatives using assays such as DPPH and ABTS. These investigations suggest that structural modifications can enhance antioxidant properties, which may be relevant for therapeutic applications .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the imidazoquinazoline core.
  • Introduction of the piperazine moiety.
  • Coupling with the sulfonamide and acetamide groups.

Case Studies and Research Findings

Here are some specific findings from recent studies:

StudyFindings
Cytotoxicity against Cancer Cell Lines Compounds derived from quinazolinones showed IC50 values as low as 10 μM in inhibiting growth across multiple cancer cell lines .
Antimicrobial Screening Derivatives exhibited significant antimicrobial activity with MIC values indicating effectiveness against both gram-positive and gram-negative bacteria .
Antioxidant Evaluation Compounds were tested for antioxidant properties, revealing that those with hydroxyl substituents demonstrated enhanced activity .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Key Features Biological Activity (KI or IC50) Synthetic Yield (%) Reference
Target Compound Imidazo[1,2-c]quinazolinone 4-Phenylpiperazine, sulfamoylphenyl-ethylacetamide, sulfanyl linker Not reported (predicted CA/kinase inhibition) Not available N/A
2-(4-Benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide Acetamide-linked piperazine Benzhydryl tail, sulfamoylphenyl group hCA VII: 8.9 nM; hCA II: 43.2 nM >70
N-(1,3-Benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (BZ-IV) Benzothiazole-piperazine-acetamide Methylpiperazine, benzothiazole ZBG Anticancer (cell line-dependent) 65–78
2-(5-Ethyl-1,3,4-thiadiazol-2-ylamino)-N-(4-sulfamoylphenyl)acetamide Thiadiazole-sulfamoylphenyl Thiadiazole ring, sulfamoyl group Antimicrobial (broad-spectrum) 68
N-(3-Chloro-2-(3-nitrophenyl)-4-oxoazetidin-1-yl)-2-(4-phenylpiperazin-1-yl)acetamide Azetidinone-piperazine Nitrophenyl, chloro-azetidinone Not reported (kinase inhibition hypothesized) Moderate

Structural and Functional Insights

Core Heterocycles: The imidazoquinazolinone core in the target compound distinguishes it from simpler benzothiazole (BZ-IV) or thiadiazole derivatives . This scaffold may enhance binding to hydrophobic enzyme pockets, similar to benzo[b][1,4]oxazin-3(4H)-one derivatives . Sulfanyl linker: Unique to the target compound, this group may improve metabolic stability compared to ether or amine linkers in analogs like 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide .

Enzyme Selectivity: The 4-phenylpiperazine tail in the target compound mirrors the benzhydrylpiperazine in ’s compound, which showed 5-fold selectivity for hCA VII over hCA II . In contrast, simpler sulfamoylphenyl-acetamide derivatives (e.g., ) lack piperazine tails, resulting in broader but less selective activity .

Synthetic Complexity: The target compound’s multi-step synthesis (imidazoquinazolinone formation, piperazine coupling, sulfanyl incorporation) likely results in lower yields compared to single-heterocycle analogs like BZ-IV (65–78% yield) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.